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Compound of Interest

Compound Name: 13-Methyltetradecanoic Acid

Cat. No.: B1674694

An In-Depth Technical Guide to 13-
Methyltetradecanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 13-Methyltetradecanoic acid (13-
MTD), a branched-chain saturated fatty acid with significant potential in oncological research.
The document details its chemical properties, biological activity, and the experimental protocols
necessary for its study, tailored for a scientific audience.

Core Compound Data

13-Methyltetradecanoic acid, also known as isopentadecanoic acid, is a notable fatty acid
due to its demonstrated anti-tumor properties.[1] Below are its key chemical identifiers and
properties.
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Property Value Citations
CAS Number 2485-71-4 [1][21[3]
Molecular Formula C15H3002 [11[2][3]
Molecular Weight 242.40 g/mol [1112][3]

Isopentadecanoic acid, 13-
Synonyms Methylmyristic acid, [2]

Subtilopentadecanoic acid

Physical Form Solid
- Soluble in ethanol, chloroform,
Solubility [3]
and ether.

Store at -20°C under
Storage ) ] N [3]
desiccating conditions.

Biological Significance and Mechanism of Action

13-Methyltetradecanoic acid has been identified as a potent inducer of apoptosis in various
human cancer cell lines, including T-cell ymphomas, bladder cancer, breast cancer, and
prostate cancer.[4] Originally purified from a soy fermentation product, this fatty acid has
demonstrated efficacy both in vitro and in vivo with low toxicity, making it a candidate for further
investigation as a chemotherapeutic agent.

The primary mechanism of action involves the induction of mitochondrial-mediated apoptosis.
Research has shown that 13-MTD exerts its anti-tumor effects by modulating key signaling
pathways that govern cell survival and proliferation.

Key Signaling Pathway Involvement:

e AKT Pathway: 13-MTD has been shown to inhibit the phosphorylation of AKT, a crucial
kinase in cell survival pathways.[4] Down-regulation of phosphorylated AKT (p-AKT) disrupts
pro-survival signals, thereby sensitizing cancer cells to apoptosis.[4]

 MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is also regulated by
13-MTD to induce apoptosis.[1]
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o Caspase Activation: The inhibition of survival pathways culminates in the activation of
executioner caspases, such as caspase-3.[4] Activated caspase-3 then cleaves critical
cellular substrates, including poly (ADP-ribose) polymerase (PARP), leading to the
characteristic morphological and biochemical hallmarks of apoptosis.[4]

The following diagram illustrates the proposed signaling pathway for 13-MTD-induced
apoptosis.
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Signaling pathway of 13-MTD-induced apoptosis.
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Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the study of 13-
Methyltetradecanoic acid.

Cell Viability Assessment (CCK-8 Assay)

The Cell Counting Kit-8 (CCK-8) assay is a colorimetric method used to determine cell viability
and proliferation. It is based on the reduction of a water-soluble tetrazolium salt (WST-8) by
cellular dehydrogenases to produce a colored formazan product, the absorbance of which is
proportional to the number of living cells.

Materials:
e 96-well cell culture plates
o Complete cell culture medium

o 13-Methyltetradecanoic acid (13-MTD) stock solution (dissolved in an appropriate solvent,
e.g., ethanol)

e Cell Counting Kit-8 (CCK-8) reagent
e Microplate reader
Procedure:

o Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in
100 pL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified
incubator to allow for cell attachment.

o Treatment: Prepare serial dilutions of 13-MTD in culture medium. Remove the old medium
from the wells and add 100 pL of the 13-MTD dilutions. Include a solvent control group
(medium with the same concentration of solvent used for the 13-MTD stock) and an
untreated control group (medium only).

 Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
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Assay: Add 10 pL of CCK-8 solution to each well. Be careful not to introduce bubbles.

Final Incubation: Incubate the plate for 1-4 hours at 37°C. The incubation time will depend on
the cell type and density.

Measurement: Measure the absorbance at 450 nm using a microplate reader.

Calculation: Cell viability (%) = [(Absorbance of treated cells - Absorbance of blank) /
(Absorbance of control cells - Absorbance of blank)] x 100.

Apoptosis Detection (Annexin V & Propidium lodide
Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic,
and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer cell
membrane during early apoptosis. Propidium lodide (PI) is a fluorescent nucleic acid stain that
cannot cross the membrane of live cells, thus staining late apoptotic and necrotic cells.

Materials:

o 6-well cell culture plates

13-MTD treated and control cells

Phosphate-Buffered Saline (PBS)

1X Binding Buffer (10 mM Hepes pH 7.4, 140 mM NacCl, 2.5 mM CacClz)
Annexin V-FITC (or other fluorochrome conjugate)

Propidium lodide (PI) staining solution

Flow cytometer

Procedure:

o Cell Preparation: Culture and treat cells with 13-MTD as desired. Include both negative
(untreated) and positive controls.
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e Harvesting: Harvest approximately 1-5 x 10> cells by centrifugation (e.g., 400 x g for 5
minutes). For adherent cells, use a gentle cell scraper or trypsinization.

e Washing: Wash the cells once with cold PBS and centrifuge again. Carefully aspirate the
supernatant.

o Resuspension: Resuspend the cell pellet in 100 pL of 1X Binding Buffer.

e Staining: Add 5 pL of Annexin V-FITC to the cell suspension. Gently vortex and incubate for
15 minutes at room temperature in the dark.

e PI Staining: Add 5 pL of PI staining solution.
e Final Volume Adjustment: Add 400 pL of 1X Binding Buffer to each tube.
e Analysis: Analyze the samples by flow cytometry within one hour.

o Viable cells: Annexin V-negative and Pl-negative.

o Early apoptotic cells: Annexin V-positive and Pl-negative.

o Late apoptotic/necrotic cells: Annexin V-positive and Pl-positive.

Western Blotting for Apoptosis-Related Proteins

Western blotting is used to detect specific proteins (e.g., Caspase-3, Cleaved Caspase-3,
PARP, Cleaved PARP, p-AKT, AKT) in cell lysates.

Materials:

13-MTD treated and control cells

RIPA Lysis Buffer with protease and phosphatase inhibitors

BCA Protein Assay Kit

SDS-PAGE gels

Transfer buffer and PVDF or nitrocellulose membrane
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» Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

e Primary antibodies (e.g., anti-Caspase-3, anti-cleaved PARP, anti-p-AKT)
» HRP-conjugated secondary antibodies

o Enhanced Chemiluminescence (ECL) substrate

e Imaging system

Procedure:

o Protein Extraction: Lyse treated and control cell pellets with ice-cold RIPA buffer. Centrifuge
at high speed (e.g., 14,000 x g) for 15 minutes at 4°C. Collect the supernatant containing the
protein lysate.

» Protein Quantification: Determine the protein concentration of each lysate using a BCA
assay.

o Sample Preparation: Mix equal amounts of protein (e.g., 20-30 pg) with Laemmli sample
buffer and heat at 95-100°C for 5 minutes.

o SDS-PAGE: Load the samples onto an SDS-polyacrylamide gel and run electrophoresis to
separate proteins by size.

e Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose
membrane.

» Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent
non-specific antibody binding.

e Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest
(diluted in blocking buffer) overnight at 4°C with gentle agitation.

¢ Washing: Wash the membrane three times for 10 minutes each with TBST.

e Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-
conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
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» Washing: Repeat the washing step.

o Detection: Add ECL substrate to the membrane and detect the chemiluminescent signal
using an imaging system. The band intensity corresponds to the level of protein expression.
A loading control like GAPDH or 3-actin should be used to ensure equal protein loading.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. bosterbio.com [bosterbio.com]

2. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-
biogene.com]

3. Cell Counting Kit-8 Protocol (CCK-8) | Hello Bio [hellobio.com]

4. medchemexpress.com [medchemexpress.com]

To cite this document: BenchChem. [13-Methyltetradecanoic acid CAS number and
molecular weight]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1674694#13-methyltetradecanoic-acid-cas-number-
and-molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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